molecular formula C18H18O4 B1601768 Diethyl diphenate CAS No. 5807-65-8

Diethyl diphenate

Cat. No.: B1601768
CAS No.: 5807-65-8
M. Wt: 298.3 g/mol
InChI Key: DAISCGBNAKDWHR-UHFFFAOYSA-N
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Description

Diethyl diphenate, also known as diethyl 1,1’-biphenyl-2,2’-dicarboxylate, is an organic compound with the molecular formula C18H18O4. It is a diester derived from diphenic acid, where both carboxyl groups are esterified with ethanol. This compound is known for its applications in organic synthesis and various industrial processes.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds such as diethyl phosphonate have been found to interact with targets like diacylglycerol acyltransferase/mycolyltransferase ag85c and cholinesterase .

Biochemical Pathways

For instance, Di-n-octyl phthalate (DOP) was found to be hydrolyzed to produce Diethyl phthalate (DEP) through β‐oxidation, which was subsequently metabolized to phthalic acid .

Action Environment

The action, efficacy, and stability of Diethyl diphenate can be influenced by various environmental factors. For instance, it has been found that similar compounds can be discharged into the environment through sewage waste . The presence of these compounds in the environment can potentially lead to their interaction with various biological systems, influencing their action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl diphenate can be synthesized through the esterification of diphenic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing diphenic acid with ethanol and a catalytic amount of sulfuric acid, followed by purification through recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where diphenic acid and ethanol are fed into a reactor with an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can yield the corresponding dihydro derivatives, where the aromatic rings are partially hydrogenated.

    Substitution: The aromatic rings in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

    Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products:

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Dihydro derivatives of this compound.

    Substitution: Nitro, bromo, or sulfonic acid derivatives of this compound.

Scientific Research Applications

Diethyl diphenate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.

    Industry: It is used in the production of polymers, resins, and other materials due to its chemical stability and reactivity.

Comparison with Similar Compounds

    Diethyl phthalate: Another diester with similar ester functional groups but different aromatic structure.

    Dimethyl terephthalate: A diester with a different aromatic ring system and ester groups.

    Diethyl oxalate: A simpler diester with two ester groups attached to a central oxalate moiety.

Comparison:

    Diethyl diphenate vs. Diethyl phthalate: this compound has a biphenyl structure, making it more rigid and potentially more reactive in certain substitution reactions compared to the single aromatic ring in diethyl phthalate.

    This compound vs. Dimethyl terephthalate: While both compounds have ester groups, this compound’s biphenyl structure provides different steric and electronic properties, influencing its reactivity and applications.

    This compound vs. Diethyl oxalate: this compound is more complex and has a larger molecular structure, leading to different physical and chemical properties compared to the simpler diethyl oxalate.

This compound’s unique biphenyl structure and ester functional groups make it a versatile compound with diverse applications in research and industry. Its reactivity and stability are key factors that contribute to its widespread use.

Properties

IUPAC Name

ethyl 2-(2-ethoxycarbonylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-3-21-17(19)15-11-7-5-9-13(15)14-10-6-8-12-16(14)18(20)22-4-2/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAISCGBNAKDWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206796
Record name Diethyl diphenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5807-65-8
Record name 2,2′-Diethyl [1,1′-biphenyl]-2,2′-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5807-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl diphenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl diphenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL DIPHENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUT1Q66XUZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 0.1 mol 2,2′-biphenyl dicarboxylic acid anhydride were added 0.3 mol ethanol, 40 ml toluene, and 0.4 ml concentrated sulfuric acid with stirring. Then the reaction mixture was heated refluxing and the water produced was removed by using a water separator until the amount of the water separated reached theoretical value. Upon the reaction completion, the mixture was neutralized with saturated sodium carbonate solution and extracted with ethyl acetate. The upper layer was separated, washed with saturated saline to neutrality, and dried over anhydrous sodium sulfate. The solvent was removed. Distillation under reduced pressure gave diethyl 2,2′-biphenyldicarboxylate as a colorless liquid, and the yield was 90%.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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